molecular formula C10H6BrCl B3143017 1-Bromo-3-chloronaphthalene CAS No. 51671-06-8

1-Bromo-3-chloronaphthalene

Cat. No.: B3143017
CAS No.: 51671-06-8
M. Wt: 241.51 g/mol
InChI Key: ABGYAXSJIBNZSF-UHFFFAOYSA-N
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Description

1-Bromo-3-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by chlorination to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of n-butyllithium in tetrahydrofuran as a solvent. The reaction is carried out at low temperatures (around -80°C to -90°C) to ensure the selective formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloronaphthalene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-bromo-3-chloronaphthalene involves its ability to undergo substitution reactions, where the bromine or chlorine atoms can be replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .

Comparison with Similar Compounds

    1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.

    1-Chloronaphthalene: Similar in structure but lacks the bromine atom.

Uniqueness: 1-Bromo-3-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which allows for greater versatility in chemical reactions and the synthesis of more complex molecules .

Properties

IUPAC Name

1-bromo-3-chloronaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABGYAXSJIBNZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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